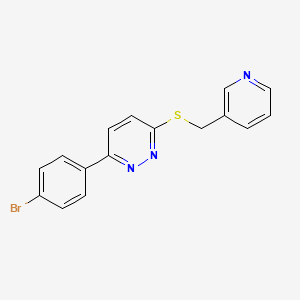![molecular formula C26H26N4O2 B2914032 2-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2380069-25-8](/img/structure/B2914032.png)
2-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of indole, piperidine, and pyridazine moietiesThe indole nucleus, in particular, is known for its presence in many bioactive molecules, contributing to a wide range of biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the piperidine and pyridazine moieties.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form different derivatives, particularly at the pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives .
Aplicaciones Científicas De Investigación
2-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells . The piperidine and pyridazine rings may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
1-methyl-1H-indole-3-carbaldehyde: A simpler indole derivative used in various synthetic applications.
Piperidine derivatives: Compounds with similar piperidine moiety, used in medicinal chemistry.
Uniqueness
2-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one is unique due to its combination of indole, piperidine, and pyridazine moieties, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Propiedades
IUPAC Name |
2-[1-[2-(1-methylindol-3-yl)acetyl]piperidin-4-yl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2/c1-28-18-20(22-9-5-6-10-24(22)28)17-26(32)29-15-13-21(14-16-29)30-25(31)12-11-23(27-30)19-7-3-2-4-8-19/h2-12,18,21H,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVODATHODYDTFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(CC3)N4C(=O)C=CC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 5-amino-1-(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2913949.png)
![N-(2,4-dimethylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2913952.png)
![N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2913954.png)
![7,7-Difluorobicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B2913956.png)
![2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile](/img/structure/B2913958.png)



![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2913964.png)
![[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2913967.png)
![3-Methoxy-4-[(methylcarbamoyl)methoxy]benzoic acid](/img/structure/B2913968.png)

![(E)-3-[5-(3-Nitrophenyl)thiophen-2-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2913970.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2913971.png)
